molecular formula C18H20FNO B3056952 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL CAS No. 75527-39-8

1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL

Cat. No.: B3056952
CAS No.: 75527-39-8
M. Wt: 285.4 g/mol
InChI Key: OUJFBZZSMDBZCQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL is a compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL typically involves the reaction of 1-benzyl-4-piperidone with 3-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting product is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group.

    Substitution: The benzyl and fluorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of 1-benzyl-4-(3-fluorophenyl)piperidin-4-one.

    Reduction: Formation of 1-benzyl-4-(3-fluorophenyl)piperidine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-(trifluoromethyl)piperidin-4-OL
  • 1-Benzyl-4-(4-fluorophenyl)piperidin-4-OL
  • 1-Benzyl-4-(3-chlorophenyl)piperidin-4-OL

Uniqueness

1-Benzyl-4-(3-fluorophenyl)piperidin-4-OL is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

1-benzyl-4-(3-fluorophenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c19-17-8-4-7-16(13-17)18(21)9-11-20(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,21H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJFBZZSMDBZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)F)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622644
Record name 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75527-39-8
Record name 1-Benzyl-4-(3-fluorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5.86 g of magnesium in 25 ml of THF is slowly added a solution of 42.16 g of 1-bromo-3-fluorobenzene in 100 ml of THF so as to reach and then maintain reflux of the THF, and the mixture is left at reflux for 1 hour with stirring. After cooling to rt, a solution of 38 g of 1-benzyl-4-piperidinone in 175 ml of THF is then added dropwise and the mixture is refluxed for 1 hour. After cooling to rt, the reaction mixture is poured into ice and extracted with EtOAc, the organic phase is washed with water and dried over Na2SO4, and the solvent is evaporated off under vacuum. 38 g of the expected product are obtained after crystallization from cyclohexane.
Quantity
5.86 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
42.16 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
38 g
Type
reactant
Reaction Step Three
Name
Quantity
175 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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